5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid
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Overview
Description
Difluoromethylated compounds are a class of chemicals that contain a carbon atom bonded to two fluorine atoms and one hydrogen atom (CF2H group). They are of significant interest in various fields such as medicinal chemistry, drug discovery, and material science .
Synthesis Analysis
The synthesis of difluoromethylated compounds often involves the use of difluoromethylation reagents. One common method is the reaction of a starting material with a difluoromethylation reagent in the presence of a base .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds is characterized by the presence of a CF2H group. This group imparts unique properties to the molecule, making it an attractive target for researchers .Chemical Reactions Analysis
Difluoromethylation reactions can be broadly classified into electrophilic, nucleophilic, and radical reactions. The choice of reaction type depends on the nature of the starting material and the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds depend on their specific structure. For example, they are generally characterized by their high electronegativity and small size, which can lead to unique reactivity and bonding patterns .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-3-fluoro-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIYYLVNBAHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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